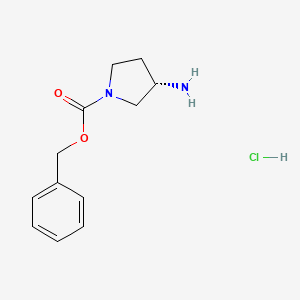

(S)-1-Cbz-3-Aminopyrrolidine hydrochloride

Descripción general

Descripción

(S)-1-Cbz-3-Aminopyrrolidine hydrochloride is a chiral compound that is widely used in organic synthesis and pharmaceutical research. The compound consists of a pyrrolidine ring with an amino group at the third position and a carbobenzyloxy (Cbz) protecting group at the first position. The hydrochloride salt form enhances its solubility in water, making it easier to handle in various chemical reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Cbz-3-Aminopyrrolidine hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with (S)-3-Aminopyrrolidine.

Protection: The amino group is protected using a carbobenzyloxy (Cbz) group. This is usually achieved by reacting (S)-3-Aminopyrrolidine with benzyl chloroformate in the presence of a base such as sodium carbonate.

Formation of Hydrochloride Salt: The protected amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of (S)-3-Aminopyrrolidine are reacted with benzyl chloroformate.

Purification: The product is purified using techniques such as crystallization or chromatography.

Conversion to Hydrochloride Salt: The purified product is treated with hydrochloric acid to form the hydrochloride salt, which is then dried and packaged for distribution.

Análisis De Reacciones Químicas

Amide Bond Formation

This reaction is crucial for peptide synthesis. The carboxylic acid group of (S)-1-Cbz-3-Aminopyrrolidine can react with amines to form amides, which are fundamental components of peptides.

Substitution Reactions

The compound can participate in nucleophilic substitution reactions where the amino group can act as a nucleophile, allowing for the introduction of various substituents on the pyrrolidine ring.

Oxidation and Reduction

(S)-1-Cbz-3-Aminopyrrolidine can undergo oxidation to yield corresponding oxides or reduction to form different amine derivatives, depending on the reagents used:

| Reaction Type | Common Reagents | Products |

|---|---|---|

| Oxidation | Potassium permanganate, Chromium trioxide | Oxides |

| Reduction | Lithium aluminum hydride, Sodium borohydride | Amines |

-

Applications in Scientific Research

(S)-1-Cbz-3-Aminopyrrolidine hydrochloride is utilized in various fields:

-

Organic Synthesis : As a versatile building block for synthesizing complex organic molecules.

-

Medicinal Chemistry : Investigated for potential therapeutic properties, particularly as precursors in drug development targeting neurological disorders.

-

Biological Studies : Used in enzyme mechanism studies and protein-ligand interaction research due to its ability to modulate enzymatic activity through binding interactions.

-

Notable Research Findings

Recent studies have highlighted the potential of (S)-1-Cbz-3-Aminopyrrolidine derivatives as selective modulators for specific biological targets, including casein kinase 1, showcasing nanomolar activity against certain isoforms . The compound's structural characteristics enable enhanced binding affinity towards these targets, making it a focus of ongoing research in drug development.

This compound serves as a critical compound within organic synthesis and medicinal chemistry. Its ability to participate in various chemical reactions and its applications in drug development underscore its significance in advancing pharmaceutical research. Continued exploration of its chemical properties and reactions will likely yield further insights into its potential therapeutic applications.

This comprehensive analysis provides an authoritative overview of the chemical reactions involving this compound, emphasizing its importance in both synthetic chemistry and biological research.

Aplicaciones Científicas De Investigación

Scientific Research Applications

-

Synthesis of Bioactive Compounds :

- (S)-1-Cbz-3-Aminopyrrolidine hydrochloride is employed as a precursor in the synthesis of numerous bioactive compounds, including those used in treating cancer and other diseases. For instance, it has been utilized to create compounds that inhibit protein-protein interactions, which are vital in cancer progression and treatment .

-

Pharmaceutical Development :

- This compound has been identified as a scaffold for developing dual inhibitors targeting specific kinases involved in chronic myeloid leukemia (CML). Studies have shown that derivatives of (S)-1-Cbz-3-Aminopyrrolidine exhibit promising cytotoxicity against CML cell lines, indicating its potential as a therapeutic agent .

- Chiral Catalysis :

Case Study 1: Synthesis of Pyrrolidine Derivatives

A study highlighted the use of this compound in synthesizing a series of pyrrolidine derivatives that act as inhibitors for specific protein kinases. The derivatives were tested for their efficacy against various cancer cell lines, demonstrating significant inhibition rates compared to standard treatments. The research underscored the compound's versatility as a building block for creating targeted therapies .

Case Study 2: Modulators of Chemokine Receptors

Another significant application involved using this compound to develop modulators for chemokine receptors. These compounds were synthesized and evaluated for their ability to modulate immune responses, showcasing the potential therapeutic applications in inflammatory diseases and autoimmune disorders .

Mecanismo De Acción

The mechanism of action of (S)-1-Cbz-3-Aminopyrrolidine hydrochloride depends on its use in specific reactions. In general, the compound acts as a nucleophile due to the presence of the amino group. The Cbz group serves as a protecting group, preventing unwanted reactions at the amino site until it is selectively removed. The hydrochloride form enhances solubility, facilitating its use in aqueous reactions.

Comparación Con Compuestos Similares

Similar Compounds

(S)-3-Aminopyrrolidine: Lacks the Cbz protecting group.

®-1-Cbz-3-Aminopyrrolidine hydrochloride: The enantiomer of the compound.

N-Boc-3-Aminopyrrolidine: Uses a tert-butoxycarbonyl (Boc) group instead of Cbz for protection.

Uniqueness

(S)-1-Cbz-3-Aminopyrrolidine hydrochloride is unique due to its specific stereochemistry and the presence of the Cbz protecting group. This combination allows for selective reactions and easy removal of the protecting group under mild conditions, making it highly valuable in synthetic chemistry.

Actividad Biológica

(S)-1-Cbz-3-Aminopyrrolidine hydrochloride is a chiral amine that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structural properties, has been investigated for various therapeutic applications, particularly in the context of enzyme catalysis and drug development.

- IUPAC Name : (S)-1-(benzyloxycarbonyl)-3-aminopyrrolidine hydrochloride

- Molecular Formula : C11H14ClN2O2

- Molecular Weight : 240.7 g/mol

The biological activity of this compound is primarily attributed to its role as a substrate for various enzymes, particularly transaminases. These enzymes facilitate the transfer of amino groups, making this compound a critical intermediate in the synthesis of chiral amines, which are essential in pharmaceutical applications. The mechanism involves:

- Binding to Active Sites : The compound interacts with the active sites of transaminases, influencing their catalytic efficiency.

- Substrate Specificity : Its structural features allow it to be selectively converted into various biologically active compounds through enzymatic reactions.

Anticancer Properties

Recent studies have highlighted the potential of this compound in cancer therapy. It has been shown to inhibit certain cancer cell lines by modulating metabolic pathways involved in cell proliferation and survival.

- Case Study : In vitro assays demonstrated that derivatives of this compound exhibit significant cytotoxicity against MCF-7 breast cancer cells, with IC50 values ranging from 5 to 15 µM depending on the specific derivative used .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that it can inhibit the growth of various bacterial strains, suggesting its potential as an antibiotic agent.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the benzyloxycarbonyl group and variations in the pyrrolidine ring have been systematically studied to enhance potency and selectivity.

Key Findings:

- Substituent Effects : The introduction of electron-withdrawing groups on the aromatic ring significantly increases inhibitory activity against target enzymes.

- Chirality Importance : The S-enantiomer exhibits higher biological activity compared to its R counterpart, emphasizing the importance of stereochemistry in drug design.

Research Applications

This compound serves as a versatile building block in organic synthesis and medicinal chemistry. Its applications include:

- Synthesis of Chiral Drugs : Utilized in the preparation of various pharmaceuticals, particularly those targeting neurological disorders.

- Biocatalysis : Employed as a substrate for engineered transaminases to produce chiral amines with high enantiomeric excess.

Propiedades

IUPAC Name |

benzyl (3S)-3-aminopyrrolidine-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2.ClH/c13-11-6-7-14(8-11)12(15)16-9-10-4-2-1-3-5-10;/h1-5,11H,6-9,13H2;1H/t11-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNQVBYGRFHOBNO-MERQFXBCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)C(=O)OCC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@H]1N)C(=O)OCC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00609931 | |

| Record name | Benzyl (3S)-3-aminopyrrolidine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00609931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

550378-39-7 | |

| Record name | Benzyl (3S)-3-aminopyrrolidine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00609931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-3-Amino-1-N-Cbz-pyrrolidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.